molecular formula C11H11NOS B1611885 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole CAS No. 365427-24-3

4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole

Cat. No. B1611885
Key on ui cas rn: 365427-24-3
M. Wt: 205.28 g/mol
InChI Key: NHVRCAUPZZJNGE-UHFFFAOYSA-N
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Patent
US08088791B2

Procedure details

A mixture of thioacetamide (8.0 g, 106.0 mmol) and 2-bromo-1-(3-methoxy-phenyl)-ethanone (2.0 g, 8.81 mmol) was heated at 140° C. for 6 h under nitrogen atmosphere. After completion of the reaction mixture (TLC monitoring), water (50 mL) was added and extracted with ethyl acetate (3×50 mL). The combined organics was washed with water, brine, dried (Na2SO4), filtered and concentrated. The crude residue was purified over silica gel (230-400 M, 2% EtOAc-Hexane) to get the desired product (1.5 g, 83%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[C:1]([NH2:4])(=[S:3])[CH3:2].Br[CH2:6][C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH3:16])[CH:10]=1)=O>O>[CH3:16][O:15][C:11]1[CH:10]=[C:9]([C:7]2[N:4]=[C:1]([CH3:2])[S:3][CH:6]=2)[CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
2 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=CC=C1)OC
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The combined organics was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified over silica gel (230-400 M, 2% EtOAc-Hexane)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C=1N=C(SC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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